Ammonium periodate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

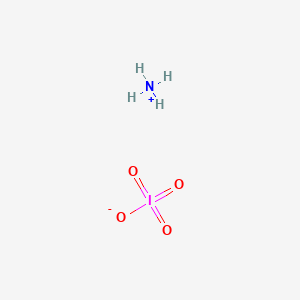

Ammonium periodate is a useful research compound. Its molecular formula is H4INO4 and its molecular weight is 208.941 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Oxidizing Agent in Organic Chemistry

Ammonium periodate is widely recognized for its role as a powerful oxidizing agent. It is particularly effective in the oxidation of alcohols and diols to carbonyl compounds. For instance, quaternary this compound has been utilized to convert 1,2-diols and olefins into their corresponding carbonyl compounds, showcasing its utility in synthetic organic chemistry .

1.2 Epoxidation Reactions

The compound has also been employed in epoxidation reactions, where it facilitates the transformation of olefins into epoxides. This process is crucial in the synthesis of various pharmaceuticals and fine chemicals . The efficiency of this compound in these reactions can be attributed to its high reactivity and selectivity.

Analytical Chemistry

This compound serves as an important reagent in analytical chemistry, particularly for the determination of certain substances through oxidative cleavage reactions. Its ability to selectively oxidize specific functional groups allows for the quantification of compounds in complex mixtures.

Material Science

3.1 Cellulose Modification

One innovative application of this compound is in the modification of cellulose. The oxidation of cellulose with periodate leads to significant structural changes, enabling the miniaturization of paper products. Research has demonstrated that this method can achieve reductions in surface area by up to 80%, making it a promising technique for microfabrication applications . This property allows for the production of high-resolution structures from larger paper formats without sophisticated equipment.

3.2 Development of Solid Oxidizers

This compound has been investigated as a potential solid oxidizer for hypersonic applications. Studies indicate that its crystalline structure can influence ignition sensitivity, making it suitable for use in advanced propulsion systems . The phase transition properties of this compound under pressure further enhance its performance as an oxidizer.

Case Studies

Analyse Chemischer Reaktionen

Decomposition Reaction

Ammonium periodate undergoes decomposition when heated, leading to explosive reactions. The primary decomposition reaction can be summarized as follows:

2NH4IO4→2NH3+2I2+2H2O+O2

This reaction produces ammonia gas, iodine, water vapor, and oxygen, which contributes to the explosive nature of the compound. The rapid release of gases during this decomposition is responsible for the loud bang associated with its heating.

Formation of Iodide Ions

During the decomposition process, iodide ions can also form, contributing to the yellow/brown coloration observed in some experimental setups. The formation of triiodide ions (I3−) occurs when iodide ions react with elemental iodine in the presence of water vapor:

I−+I2→I3−

This reaction is significant as it highlights the complex chemistry that can occur during the thermal decomposition of this compound.

Research Findings on this compound

Recent studies have focused on the energetic properties and ignition sensitivity of this compound. Notably, research utilizing density functional theory (DFT) has indicated polymorphism in this compound, revealing two distinct phases: tetragonal (APIT) and monoclinic (APIM). These phases exhibit different mechanical properties and ignition sensitivities.

Phase Transition and Ignition Sensitivity

-

Phase Change Temperature : Approximately 450K

-

Enthalpy of Phase Transition (ΔHphaseΔH_{phase}ΔHphase) : Minimum value of 4.6kJ/mol at phase transition

-

Young’s Modulus :

-

APIT: 16.27GPa

-

APIM: 25.99GPa

-

-

Electronic Band Gap :

-

APIT: 4.46eV

-

APIM: 3.51eV

-

The lower Young’s modulus and electronic band gap in APIM suggest that this phase may be more reactive and sensitive to ignition than APIT, which could have implications for its use as an energetic material .

Eigenschaften

CAS-Nummer |

13446-11-2 |

|---|---|

Molekularformel |

H4INO4 |

Molekulargewicht |

208.941 g/mol |

IUPAC-Name |

azanium;periodate |

InChI |

InChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |

InChI-Schlüssel |

URGYLQKORWLZAQ-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]I(=O)(=O)=O |

Kanonische SMILES |

[NH4+].[O-]I(=O)(=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.